5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-phenyl-1H-pyrazole-4-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Agrochemistry: The compound is explored for its potential use in developing new pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductive polymers and organic semiconductors.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and applications.
5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds .
Properties
IUPAC Name |
5-bromo-1-phenylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXINZHHDLGKGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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